6-Bromo-2,8-dichloroquinoline: A Technical Guide for Advanced Drug Discovery
6-Bromo-2,8-dichloroquinoline: A Technical Guide for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Strategic Role of Halogenation
The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that can bind to diverse biological targets. The strategic placement of halogen atoms on the quinoline ring system is a well-established strategy to modulate a compound's physicochemical properties and biological activity. Halogenation can influence lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic potential. This technical guide provides an in-depth exploration of 6-Bromo-2,8-dichloroquinoline, a tri-halogenated quinoline derivative with significant potential in drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage established knowledge of structurally related molecules to provide a comprehensive overview of its synthesis, predicted properties, and potential applications.
Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1344013-69-9 | Inferred from supplier data |
| Molecular Formula | C₉H₄BrCl₂N | Calculated |
| Molecular Weight | 276.95 g/mol | Calculated |
| IUPAC Name | 6-bromo-2,8-dichloroquinoline | |
| Predicted LogP | 4.2 ± 0.5 | Predicted using cheminformatics tools |
| Predicted Solubility | Low aqueous solubility | Inferred from polyhalogenated aromatic compounds |
Proposed Synthetic Pathway for 6-Bromo-2,8-dichloroquinoline
A logical approach involves the construction of a substituted quinolinone core, followed by sequential halogenation steps. The Combes quinoline synthesis or a similar cyclization reaction can be employed to form the initial quinoline ring system. Subsequent chlorination and bromination can be achieved using standard halogenating agents.
Caption: Proposed synthetic workflow for 6-Bromo-2,8-dichloroquinoline.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 6-Bromo-2,8-dihydroxyquinoline
This initial step involves the condensation of 4-bromoaniline with a suitable three-carbon synthon, such as diethyl malonate, followed by a cyclization reaction to form the quinoline core. The Combes synthesis or a related reaction can be adapted for this purpose.
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To a stirred solution of 4-bromoaniline (1.0 eq) in a suitable high-boiling solvent (e.g., diphenyl ether), add diethyl malonate (1.1 eq).
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Heat the mixture to a high temperature (typically 200-250 °C) to facilitate the condensation and subsequent cyclization. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of a non-polar solvent like hexane.
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The solid is collected by filtration, washed, and can be purified by recrystallization to yield 6-bromo-2,8-dihydroxyquinoline.
Step 2: Synthesis of 6-Bromo-2,8-dichloroquinoline
The conversion of the dihydroxyquinoline to the dichloro derivative is a standard transformation in quinoline chemistry, often achieved using phosphorus oxychloride.
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In a round-bottom flask equipped with a reflux condenser, suspend 6-bromo-2,8-dihydroxyquinoline (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
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Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring.
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The resulting precipitate is collected by filtration, washed thoroughly with water, and then a dilute sodium bicarbonate solution to neutralize any remaining acid.
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The crude 6-bromo-2,8-dichloroquinoline can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Predicted Spectroscopic Data
The structural elucidation of 6-Bromo-2,8-dichloroquinoline would rely on a combination of spectroscopic techniques. Based on data from structurally similar halogenated quinolines, the following spectral characteristics are anticipated.[3][4][5]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals only in the aromatic region. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the halogen substituents.
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Predicted Chemical Shifts (in CDCl₃, relative to TMS):
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H-3, H-4, H-5, H-7: Signals are expected in the range of δ 7.5 - 8.5 ppm. The exact chemical shifts will depend on the combined electronic effects of the bromine and chlorine atoms. The protons on the pyridine ring (H-3 and H-4) and the benzene ring (H-5 and H-7) will likely appear as distinct doublets or multiplets.
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¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework. The carbons bearing halogen atoms will be significantly deshielded.
-
Predicted Chemical Shifts (in CDCl₃):
-
C-2, C-6, C-8 (halogenated carbons): Expected to be in the range of δ 140 - 160 ppm.
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Other aromatic carbons: δ 120 - 140 ppm.
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Quaternary carbons (C-4a, C-8a): Will also appear in the aromatic region.
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Mass Spectrometry
The mass spectrum will be characterized by a distinct isotopic pattern due to the presence of bromine and two chlorine atoms.[6][7]
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Molecular Ion Peak (M⁺): The molecular ion peak will appear as a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This will result in a characteristic M, M+2, M+4, and M+6 pattern, which is a definitive indicator of the presence of these halogens.
Potential Applications in Drug Discovery
The quinoline scaffold is a cornerstone in the development of therapeutics for a wide range of diseases.[8] Halogenated quinolines, in particular, have demonstrated significant potential as anticancer and antimalarial agents.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of substituted quinolines.[1][9][10][11] These compounds can exert their effects through various mechanisms, including:
-
Topoisomerase Inhibition: Many quinoline derivatives have been shown to inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair in cancer cells.[11]
-
Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors, which target signaling pathways involved in cancer cell proliferation and survival.
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Induction of Apoptosis: Halogenated quinolines can induce programmed cell death in cancer cells through various intrinsic and extrinsic pathways.
Caption: Hypothetical mechanism of anticancer action.
Antimalarial Activity
The quinoline core is central to some of the most important antimalarial drugs, including chloroquine and quinine.[2][12][13][14][15] The mechanism of action of these drugs typically involves the inhibition of hemozoin formation in the malaria parasite.
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Inhibition of Heme Polymerization: In the parasite's digestive vacuole, the detoxification of heme, a byproduct of hemoglobin digestion, is a critical survival mechanism. Quinoline-based drugs are thought to interfere with this process, leading to the accumulation of toxic free heme and subsequent parasite death.[2] The lipophilicity and electronic properties conferred by the bromo and chloro substituents of 6-Bromo-2,8-dichloroquinoline could enhance its accumulation in the parasite's food vacuole and its interaction with heme.
Safety and Handling
As with any polyhalogenated aromatic compound, 6-Bromo-2,8-dichloroquinoline should be handled with appropriate safety precautions to minimize exposure.[16][17][18][19][20]
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
-
Handling:
-
Avoid creating dust.
-
Use in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Conclusion
6-Bromo-2,8-dichloroquinoline represents a promising, yet underexplored, scaffold for drug discovery. Its tri-halogenated structure suggests the potential for potent biological activity, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, derived from the extensive knowledge base of related quinoline derivatives. Further experimental investigation into this molecule is warranted to fully elucidate its therapeutic potential and to develop novel drug candidates for some of the world's most pressing health challenges.
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